

Otenabant Hydrochloride: A Pharmacological Probe for Cannabinoid CB1 Receptor Function

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Compound of Interest

Compound Name: Otenabant hydrochloride

Cat. No.: B1677805

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Otenabant hydrochloride (also known as CP-945,598) is a potent and highly selective antagonist of the cannabinoid CB1 receptor.^{[1][2]} Its high affinity for the CB1 receptor and significant selectivity over the CB2 receptor make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the CB1 receptor.^{[1][2]} This document provides detailed application notes and experimental protocols for the use of **otenabant hydrochloride** in studying CB1 receptor function, intended for researchers, scientists, and drug development professionals. Otenabant was developed by Pfizer for the treatment of obesity, but its development was discontinued.^{[3][4]}

Data Presentation

In Vitro Binding Affinity and Selectivity

Otenabant hydrochloride exhibits sub-nanomolar affinity for the human CB1 receptor and demonstrates high selectivity over the human CB2 receptor.^[1]

Receptor	Species	Parameter	Value (nM)
CB1	Human	K _i	0.7[1]
CB1	Rat	K _i	2.8[1]
CB2	Human	K _i	7600[1]

Table 1: In Vitro Binding Affinities of **Otenabant Hydrochloride**.

In Vivo Efficacy

Otenabant hydrochloride effectively reverses the physiological effects induced by CB1 receptor agonists in animal models.[1][2]

Agonist	Effect	Species	Otenabant Administration	Outcome
CP-55,940	Hypo-locomotion, hypothermia, analgesia, catalepsy	Rodents	Oral	Reversal of agonist-mediated behaviors.[1][2]
Diet-induced	Obesity	Mice	10 mg/kg, p.o. for 10 days	9% vehicle-adjusted weight loss.[1]

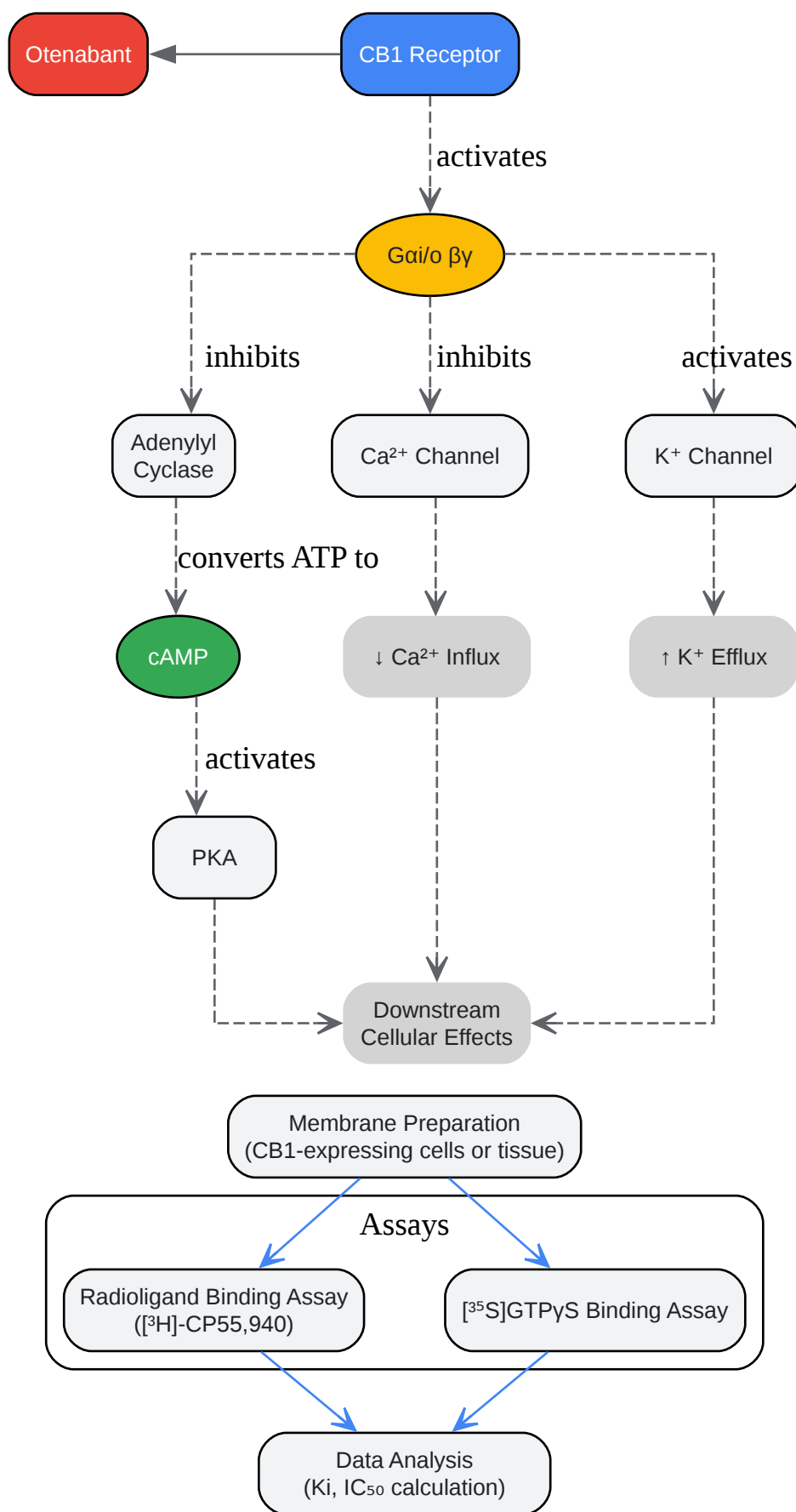
Table 2: In Vivo Effects of **Otenabant Hydrochloride**.

Signaling Pathways and Experimental Workflows

CB1 Receptor Antagonism Signaling Pathway

Otenabant, as a CB1 receptor antagonist, blocks the downstream signaling cascade typically initiated by the binding of endogenous or exogenous cannabinoids. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to G_{i/o} proteins.[5][6] Agonist binding normally leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and modulation of ion channels, including the inhibition of N- and P/Q-type calcium

channels and activation of inwardly rectifying potassium channels.[5] Otenabant prevents these downstream effects by blocking the initial receptor activation.



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